molecular formula C12H16N2O3 B1387421 3-Morpholin-4-yl-3-pyridin-3-ylpropanoic acid CAS No. 1171242-99-1

3-Morpholin-4-yl-3-pyridin-3-ylpropanoic acid

Cat. No.: B1387421
CAS No.: 1171242-99-1
M. Wt: 236.27 g/mol
InChI Key: HTVMQTFMAFHLRH-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-3-pyridin-3-ylpropanoic acid is a chemical compound with the molecular formula C12H16N2O3. It is characterized by the presence of a morpholine ring and a pyridine ring, connected through a propanoic acid chain. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-3-pyridin-3-ylpropanoic acid typically involves the reaction of morpholine with a pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between morpholine and 3-bromopyridine, followed by the addition of a propanoic acid derivative to complete the synthesis .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-3-pyridin-3-ylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Morpholin-4-yl-3-pyridin-3-ylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-3-pyridin-3-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Morpholin-4-yl-3-pyridin-2-ylpropanoic acid
  • 3-Morpholin-4-yl-3-pyridin-4-ylpropanoic acid
  • 3-Morpholin-4-yl-3-pyridin-3-ylbutanoic acid

Uniqueness

3-Morpholin-4-yl-3-pyridin-3-ylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a pyridine ring connected through a propanoic acid chain makes it particularly useful in various synthetic and research applications .

Properties

IUPAC Name

3-morpholin-4-yl-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)8-11(10-2-1-3-13-9-10)14-4-6-17-7-5-14/h1-3,9,11H,4-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVMQTFMAFHLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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